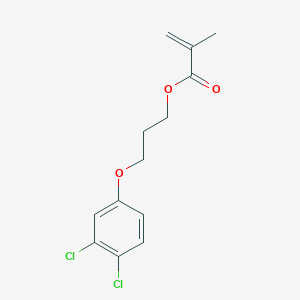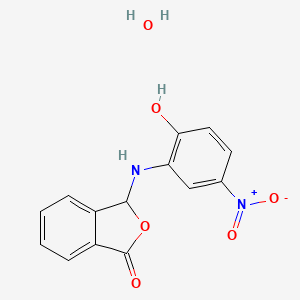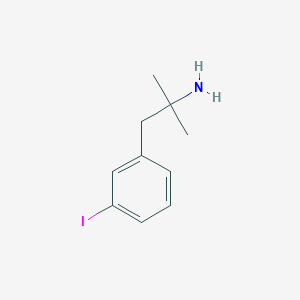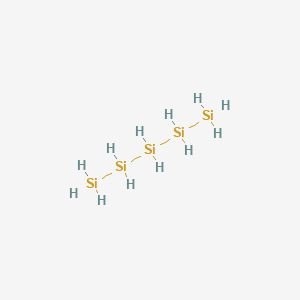![molecular formula C14H25NO5Si B14176438 N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide CAS No. 922509-64-6](/img/structure/B14176438.png)
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide is a compound that combines the properties of a furan ring and a triethoxysilyl group The furan ring is a five-membered aromatic ring containing one oxygen atom, while the triethoxysilyl group is a silicon-containing moiety with three ethoxy groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-aminopropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The reaction mixture is usually heated to facilitate the formation of the amide bond between the carboxylic acid and the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilyl group.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Siloxane polymers and oligomers.
Applications De Recherche Scientifique
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized materials and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide involves its interaction with molecular targets and pathways. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. The furan ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s bioactivity. These interactions can modulate various biological pathways, leading to antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide: A similar compound with a bromo substituent on the propanamide moiety.
3-(Triethoxysilyl)propyl isocyanate: A compound with an isocyanate group instead of a furan ring.
Uniqueness
N-[3-(Triethoxysilyl)propyl]furan-2-carboxamide is unique due to the presence of both a furan ring and a triethoxysilyl group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. The furan ring provides aromaticity and potential bioactivity, while the triethoxysilyl group offers reactivity towards hydroxyl-containing surfaces, enabling the formation of stable siloxane linkages.
Propriétés
Numéro CAS |
922509-64-6 |
|---|---|
Formule moléculaire |
C14H25NO5Si |
Poids moléculaire |
315.44 g/mol |
Nom IUPAC |
N-(3-triethoxysilylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H25NO5Si/c1-4-18-21(19-5-2,20-6-3)12-8-10-15-14(16)13-9-7-11-17-13/h7,9,11H,4-6,8,10,12H2,1-3H3,(H,15,16) |
Clé InChI |
OLARZZFVYOVHCL-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)C1=CC=CO1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)

![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)

![4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14176391.png)

![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)

![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)


